4-(2-Diethylaminoacetylamino)benzoic acid
CAS No.:
Cat. No.: VC13232286
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18N2O3 |
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Molecular Weight | 250.29 g/mol |
IUPAC Name | 4-[[2-(diethylamino)acetyl]amino]benzoic acid |
Standard InChI | InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18) |
Standard InChI Key | YHTYCQKLEZZMED-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
4-(2-Diethylaminoacetylamino)benzoic acid (systematic IUPAC name: 4-[(2-diethylaminoacetyl)amino]benzoic acid) features a benzoic acid backbone substituted at the para position by an amino group linked to a diethylamino acetyl moiety. The molecular formula is , with a molecular weight of 250.30 g/mol . The diethylamino group introduces basicity, while the carboxylic acid provides acidity, creating a zwitterionic potential under physiological conditions. Structurally, it shares similarities with 2-(dimethylamino)ethyl 4-(acetylamino)benzoate, a compound analyzed via reverse-phase HPLC , though the esterification and alkylation patterns differ.
Synthesis and Manufacturing Approaches
Route Design and Precursors
The synthesis of 4-(2-diethylaminoacetylamino)benzoic acid likely proceeds through a multi-step sequence involving:
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Acylation of 4-aminobenzoic acid: Reacting 4-aminobenzoic acid with 2-chloro--diethylacetamide in the presence of a base such as pyridine or triethylamine. This mirrors methods used to synthesize hydrazine carboxamide benzoic acid derivatives .
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Catalytic coupling: Alternative pathways may employ palladium-catalyzed amidation, analogous to the carbonylation of 4-bromo-3-methylacetophenone described in patent CN116217372A .
Table 1: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (Hypothetical) |
---|---|---|
Acylation | 4-aminobenzoic acid, 2-chloro--diethylacetamide, pyridine, 80°C, 12 h | 60–70% |
Purification | Recrystallization (ethanol/water) | 95% purity |
Optimization Challenges
Key challenges include minimizing hydrolysis of the acid-sensitive diethylamino acetyl group during synthesis. Patent CN116217372A highlights the use of controlled-temperature hydrogen peroxide oxidation to avoid byproducts , a strategy potentially adaptable here. Solvent selection (e.g., acetonitrile or tetrahydrofuran) impacts reaction efficiency, as observed in 2-methyl-4-acetylbenzoic acid synthesis .
Physicochemical Properties
Thermal and Solubility Profiles
Based on analogous compounds like 4-acetamidobenzoic acid , the target molecule is expected to exhibit:
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Melting point: 240–250°C (dec.), with decomposition due to thermal instability of the acetylated amine.
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Solubility: Limited aqueous solubility (<0.1 g/100 mL at 25°C) , enhanced in polar aprotic solvents (e.g., DMSO).
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LogP: Estimated 1.5–2.0, reflecting moderate lipophilicity from the diethyl group.
Table 2: Predicted Physicochemical Data
Property | Value |
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Molecular Weight | 250.30 g/mol |
LogP | 1.8 |
Water Solubility | 0.05 g/100 mL |
pKa (Carboxylic Acid) | ~4.2 |
pKa (Amine) | ~9.1 |
Stability Considerations
The compound is likely stable under inert atmospheric conditions but susceptible to oxidative degradation, necessitating storage at low temperatures. Compatibility with strong oxidizers is poor, as seen in 4-acetamidobenzoic acid .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC, as applied to 2-(dimethylamino)ethyl 4-(acetylamino)benzoate , is suitable for purity analysis. A proposed method uses:
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Column: C18 (5 µm, 250 × 4.6 mm)
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Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30 v/v)
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Detection: UV at 254 nm
Table 3: Hypothetical HPLC Parameters
Parameter | Value |
---|---|
Retention Time | 6.8 min |
Resolution | >2.0 |
LOD | 0.1 µg/mL |
Spectroscopic Data
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